molecular formula C10H17BN2O2 B1404444 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 1888441-67-5

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No. B1404444
M. Wt: 208.07 g/mol
InChI Key: YJFDJTNGFPHWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole” is a specialty chemical . It is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain a 1,3,2-dioxaborolan-2-yl group, which is a boron-containing functional group . This group is often used in organic synthesis due to its ability to undergo various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Raw Substitute Material : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole serves as a raw substitute material in the synthesis of related compounds. Its structure has been confirmed using various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations are used to calculate its molecular structure, showing consistency with X-ray diffraction results (Liao et al., 2022).

Chemical Analysis

  • Organic Intermediate : It functions as an organic intermediate with a pyrazole heterocycle and borate functional group. Nucleophilic substitution reactions are employed for its synthesis, and its structure is confirmed through spectroscopic methods. DFT is used for molecular structure calculations and the results align with those of single crystal X-ray diffraction (Yang et al., 2021).

Molecular Structure Investigation

  • Boric Acid Ester Intermediates : As a boric acid ester intermediate, its structure is characterized by FTIR, NMR, and mass spectrometry, and confirmed by X-ray diffraction. DFT is again utilized for comparative analysis of molecular structure, revealing key molecular structure characteristics and conformations (Huang et al., 2021).

Synthesis Optimization

  • High Throughput and Large Scale Synthesis : This compound is used in optimized synthesis and Suzuki coupling processes, applicable to both high throughput chemistry and large scale synthesis of medicinally important compounds. It extends the scope of chemistry for synthesizing novel boronic esters (Bethel et al., 2012).

properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFDJTNGFPHWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Reactant of Route 5
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3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Reactant of Route 6
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Citations

For This Compound
1
Citations
PA Procopiou, NA Anderson, J Barrett… - Journal of Medicinal …, 2018 - ACS Publications
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence …
Number of citations: 34 pubs.acs.org

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